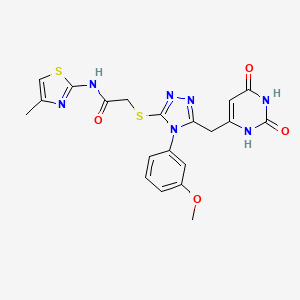

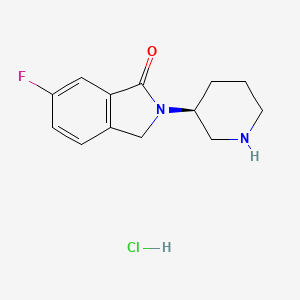

![molecular formula C7H6N4O2 B2460860 2-Methoxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde CAS No. 1550895-14-1](/img/structure/B2460860.png)

2-Methoxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-Methoxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde” belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines . These compounds are known for their wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, CB2 cannabinoid agonists, feticide, and adenosine antagonists .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines involves a multicomponent reaction . For example, a series of [1,2,4]triazolo[1,5-a]pyrimidine indole derivatives were synthesized by the molecular hybridization strategy . The synthesis of these compounds often involves the use of aminotriazoles, β-ketoglutaric acid dimethyl ester, and dimethylformamide dimethyl acetal .Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidines is characterized by a six-membered heterocyclic organic compound containing two nitrogen atoms at 1st and 3rd positions . This structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[1,5-a]pyrimidines include the selective reduction of 1,2,4-triazolo-[1,5-a]pyrimidines to dihydro derivatives . These compounds can also be used as starting compounds in multicomponent synthesis of dihydropyrido[3,4-е][1,2,4]triazolo[1,5-a]pyrimidinecarboxylates .Mechanism of Action

Target of Action

The primary targets of 1,2,4-triazolo[1,5-a]pyrimidines, a class of compounds to which 2-Methoxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde belongs, are diverse and depend on the specific derivative . They have been found to act as inhibitors for enzymes such as JAK1 and JAK2 . These enzymes play crucial roles in signal transduction pathways, particularly those involved in immune response and hematopoiesis .

Mode of Action

The mode of action of 1,2,4-triazolo[1,5-a]pyrimidines involves binding to their target enzymes and inhibiting their activity . This interaction results in the modulation of the biochemical pathways that these enzymes are involved in .

Biochemical Pathways

Upon binding to their targets, 1,2,4-triazolo[1,5-a]pyrimidines affect several biochemical pathways. For instance, by inhibiting JAK1 and JAK2, these compounds can modulate the JAK-STAT signaling pathway . This pathway is involved in processes such as cell proliferation, differentiation, cell migration, and apoptosis .

Result of Action

The molecular and cellular effects of 1,2,4-triazolo[1,5-a]pyrimidines’ action depend on the specific pathways they affect. For example, by inhibiting JAK1 and JAK2 and modulating the JAK-STAT signaling pathway, these compounds can potentially influence cell proliferation and apoptosis . This could result in the suppression of overactive immune responses or the inhibition of cancer cell growth .

Future Directions

The future directions in the research of [1,2,4]triazolo[1,5-a]pyrimidines include the design and synthesis of new derivatives with enhanced biological activities . These compounds are being explored for their potential as anticancer agents , and the most active compound might be a valuable hit compound for the development of anticancer agents .

properties

IUPAC Name |

2-methoxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O2/c1-13-7-9-6-8-2-5(4-12)3-11(6)10-7/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNPZVJBTHJYLLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN2C=C(C=NC2=N1)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

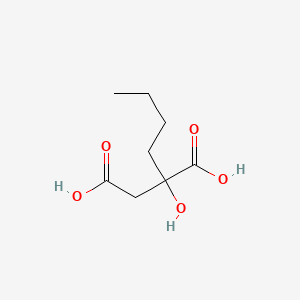

![2-{[8-ethyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B2460782.png)

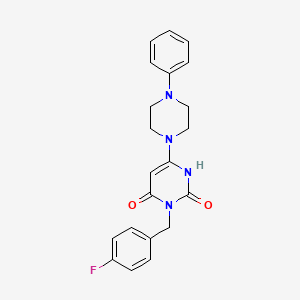

![3-(3-chlorophenyl)-5-[3-(furan-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B2460785.png)

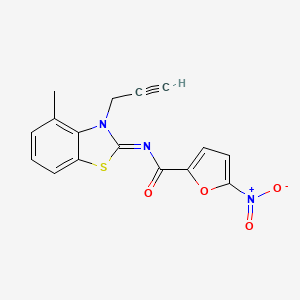

![4-Methoxy-2-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pyrimidine](/img/structure/B2460787.png)

![N-cyclopentyl-2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2460788.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-bromobenzamide](/img/structure/B2460794.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2460797.png)

![4-[3-(Trifluoromethyl)phenyl]-1,2,3-thiadiazole](/img/structure/B2460799.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)acetamide](/img/structure/B2460800.png)